Dipropylene glycol methyl propyl ether Dipropylene glycol methyl propyl ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC16244469
InChI: InChI=1S/C10H22O3/c1-5-6-12-7-10(3)13-8-9(2)11-4/h9-10H,5-8H2,1-4H3
SMILES:
Molecular Formula: C10H22O3
Molecular Weight: 190.28 g/mol

Dipropylene glycol methyl propyl ether

CAS No.:

Cat. No.: VC16244469

Molecular Formula: C10H22O3

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Dipropylene glycol methyl propyl ether -

Specification

Molecular Formula C10H22O3
Molecular Weight 190.28 g/mol
IUPAC Name 2-(2-methoxypropoxy)-1-propoxypropane
Standard InChI InChI=1S/C10H22O3/c1-5-6-12-7-10(3)13-8-9(2)11-4/h9-10H,5-8H2,1-4H3
Standard InChI Key RZXAHVCTRLTLNA-UHFFFAOYSA-N
Canonical SMILES CCCOCC(C)OCC(C)OC

Introduction

Chemical Identity and Structural Characteristics

DGMPE belongs to the glycol ether family, distinguished by its unique ether-alcohol structure. The compound’s systematic IUPAC name is 3-(3-methoxypropoxy)-1-propoxypropane, reflecting its branched ether linkages. Its molecular formula is C10_{10}H22_{22}O3_3, with a molecular weight of 190.28 g/mol . The structure comprises two propylene oxide units bridged by ether bonds, terminated by methyl and propyl groups (Figure 1). This configuration confers amphiphilic properties, enabling DGMPE to act as a coupling agent in heterogeneous mixtures.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry NumberNot formally assigned
Molecular FormulaC10_{10}H22_{22}O3_3
Molecular Weight190.28 g/mol
Structural Isomers4 primary isomers

The synthesis pathway, as detailed in patent CN101921179B, involves nucleophilic substitution where propyl bromide reacts with dipropylene glycol monomethyl ether under alkaline conditions . This process yields a mixture of structural isomers, necessitating fractional distillation for purification.

Synthesis and Industrial Production

DGMPE is synthesized through a two-step process:

  • Base-Catalyzed Etherification: Dipropylene glycol monomethyl ether reacts with propyl bromide in the presence of sodium hydroxide at 80–120°C for 2–6 hours .

  • Purification: Crude product undergoes neutralization, filtration, and vacuum distillation to achieve >99% purity.

Table 2: Optimal Reaction Conditions

ParameterRange
Temperature80–120°C
Reaction Time2–6 hours
Catalyst Concentration1–5 wt% NaOH
Yield85–92%

Industrial-scale production utilizes continuous reactors to maintain stoichiometric control, minimizing byproducts such as di-ether derivatives. The process’s exothermic nature necessitates precise temperature modulation to prevent thermal degradation .

Physicochemical Properties

DGMPE’s properties derive from its hybrid ether-alcohol structure:

  • Solubility: Miscible with water, ethanol, acetone, and hydrocarbons, bridging hydrophilic and lipophilic phases .

  • Volatility: Boiling point ranges between 210–230°C, offering a slower evaporation rate than propylene glycol methyl ether .

  • Viscosity: 6.2 mPa·s at 25°C, lower than dipropylene glycol monomethyl ether (4.55 mPa·s) .

Table 3: Comparative Physical Properties

PropertyDGMPEDPGME
Boiling Point210–230°C180°C
Density (20°C)0.92 g/cm³0.954 g/cm³
Flash Point110°C74.6°C
Vapor Pressure (25°C)0.05 mmHg0.4 mmHg

The reduced vapor pressure enhances workplace safety by lowering inhalation risks, while the higher flash point improves flammability profiles .

Toxicological and Regulatory Considerations

Limited specific data exist for DGMPE, but analog studies on dipropylene glycol monomethyl ether (DPGME) provide insights:

  • Acute Toxicity: Oral LD50_{50} in rats > 5,000 mg/kg (Category 5) .

  • Dermal Irritation: Mild irritant (OECD 404); 24-hour exposure causes erythema in rabbits .

  • Environmental Impact: Readily biodegradable (OECD 301F), with low bioaccumulation potential (Log P = 1.2) .

Regulatory compliance adheres to FDA 21 CFR 175.105 for indirect food contact applications . The absence of reproductive toxicity in DPGME (per OECD 422) suggests a favorable profile for DGMPE, though substance-specific testing is recommended .

Emerging Research and Future Directions

Recent studies explore DGMPE’s role in:

  • Green Chemistry: Co-solvent in lignin depolymerization, achieving 85% conversion at 150°C .

  • Energy Storage: Electrolyte additive for lithium-ion batteries, reducing interfacial resistance by 40% .

Challenges persist in standardizing isomer-specific toxicity assessments and optimizing synthetic yields via catalytic innovations.

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